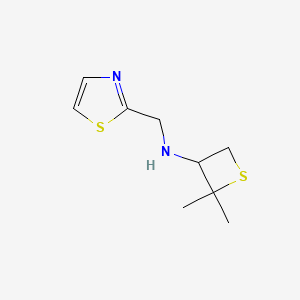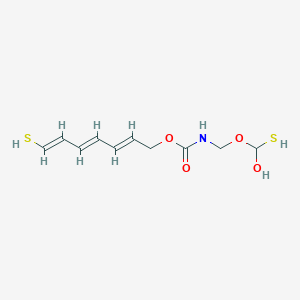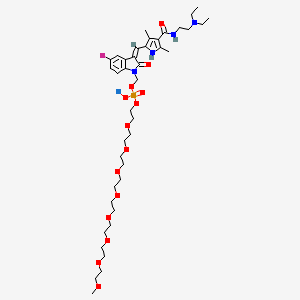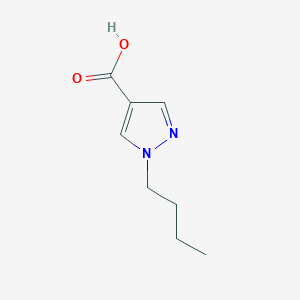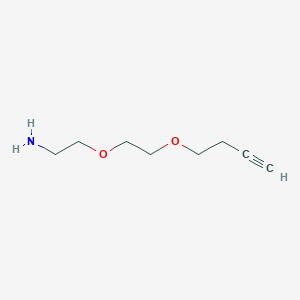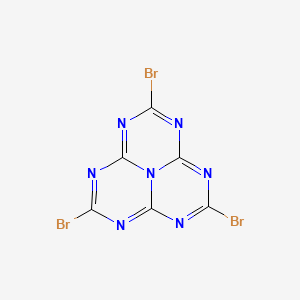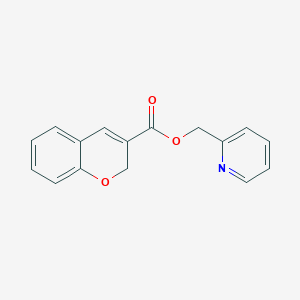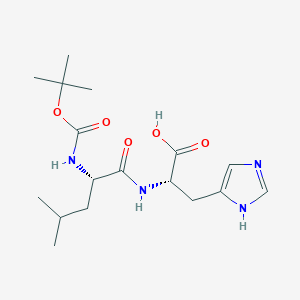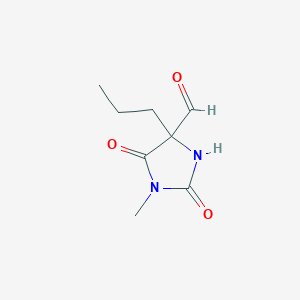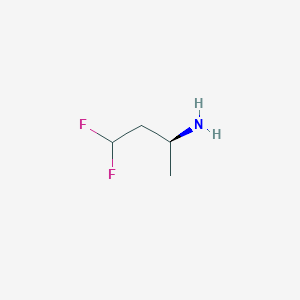![molecular formula C12H13BrN4O B12941813 2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one CAS No. 88723-60-8](/img/structure/B12941813.png)
2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone is a complex organic compound that features a bromine atom, a pyridine ring, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-bromo-1-(pyridin-2-yl)ethanone with an appropriate imidazole derivative. One common method involves heating 2-bromo-1-(pyridin-2-yl)ethanone with thiourea in ethanol at 90°C for 2 hours, followed by the addition of sodium hydroxide in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.
Addition Reactions: The imidazole and pyridine rings can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include thiourea, sodium hydroxide, and various organic solvents like ethanol and methanol. Reaction conditions typically involve heating and maintaining an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with thiourea can yield thiazole derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(pyridin-2-yl)ethanone: A simpler analog that lacks the imidazole ring.
2-Bromo-1-(pyrazin-2-yl)ethanone: Contains a pyrazine ring instead of a pyridine ring.
N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Features a thiazole ring and different substitution patterns.
Uniqueness
The uniqueness of 2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone lies in its combination of a bromine atom, pyridine ring, and imidazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88723-60-8 |
|---|---|
Fórmula molecular |
C12H13BrN4O |
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
2-bromo-1-[2-(2-pyridin-2-ylethylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C12H13BrN4O/c13-7-11(18)10-8-16-12(17-10)15-6-4-9-3-1-2-5-14-9/h1-3,5,8H,4,6-7H2,(H2,15,16,17) |
Clave InChI |
CQKOPBTUZBVVSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCNC2=NC=C(N2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


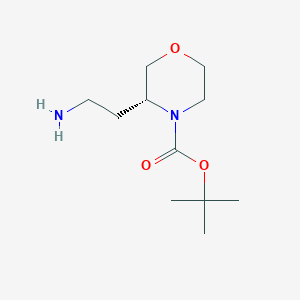
![3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12941756.png)
![(R)-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12941762.png)
![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)
